Several studies have investigated the pharmacokinetics (absorption, distribution, metabolism, and excretion) of pranlukast hydrate in children. These studies aimed to understand how the drug behaves in the body of young patients compared to adults.
One study published in the journal Drug Metabolism and Disposition () assessed the pharmacokinetics of pranlukast hydrate in children with allergic rhinitis and bronchial asthma. The research found that children eliminated the drug faster than adults, suggesting that they may require different dosing regimens.
Another study, published in The Journal of Clinical Pharmacology, compared the pharmacokinetics of pranlukast hydrate dry syrup with a different formulation in healthy adult volunteers (). This research provided valuable data for understanding how different formulations might affect drug absorption.
These studies contribute to optimizing the use of pranlukast hydrate in pediatric patients with asthma and allergic rhinitis.
Clinical trials have evaluated the efficacy of pranlukast hydrate in managing asthma in children. A review article published in Dove Medical Press () summarized the findings of several studies. The review concluded that pranlukast hydrate effectively improved asthma control in children compared to placebo. Studies also demonstrated benefits in exercise-induced bronchospasm and overall health-related quality of life.
This research suggests that pranlukast hydrate can be a valuable treatment option for pediatric asthma.
The safety and tolerability of pranlukast hydrate in children have also been investigated. A prospective post-marketing surveillance study and a long-term follow-up study confirmed the safety and efficacy of pranlukast hydrate in infants younger than one year with bronchial asthma, as reported in the aforementioned review article by Dove Medical Press ().
Pranlukast hemihydrate is a pharmaceutical compound recognized as a cysteinyl leukotriene receptor-1 antagonist. It is primarily utilized in the treatment of asthma and allergic rhinitis by inhibiting bronchospasm induced by leukotrienes, particularly leukotriene D4. The chemical formula of Pranlukast hemihydrate is , with a molar mass of approximately 981.039 g/mol . This compound is often formulated as a hemihydrate to enhance its stability and bioavailability.
Pranlukast works by competitively binding to the CysLT1 receptor, preventing leukotrienes from activating the receptor and triggering inflammatory responses in the airways [, ]. This inhibition reduces airway smooth muscle contraction, mucus production, and edema, ultimately alleviating symptoms of asthma and allergic rhinitis [].
The biological activity of Pranlukast hemihydrate is centered on its role as an antagonist of cysteinyl leukotriene receptors. By blocking these receptors, it effectively reduces inflammatory responses associated with asthma and allergic conditions. Studies have also indicated potential anti-tubercular effects, suggesting that Pranlukast may inhibit Mycobacterium tuberculosis in experimental models . Furthermore, it has been noted for its low oral bioavailability and poor solubility in gastrointestinal fluids, which can limit its therapeutic efficacy .
The synthesis of Pranlukast hemihydrate involves multi-step organic synthesis techniques. The process typically includes:
Alternative methods may include solid-state transformations or modifications to enhance solubility and bioavailability .
Pranlukast hemihydrate is primarily used in:
Pranlukast hemihydrate shares similarities with several other leukotriene receptor antagonists. Here are a few notable compounds:
| Compound Name | Chemical Structure | Key Features |
|---|---|---|
| Montelukast | C27H35ClN2O2 | Widely used for asthma; once-daily dosing |
| Zafirlukast | C24H23N3O4S | Similar mechanism; used for asthma management |
| Bepotastine | C22H25N3O5 | Antihistamine properties; used for allergic rhinitis |
Uniqueness of Pranlukast Hemihydrate:
Irritant